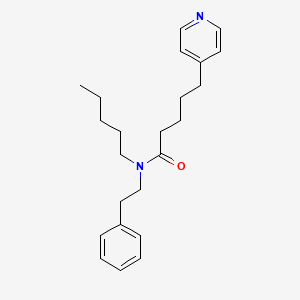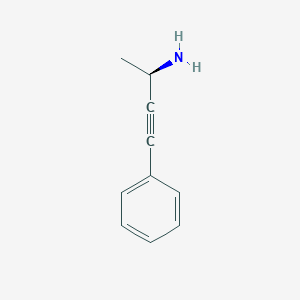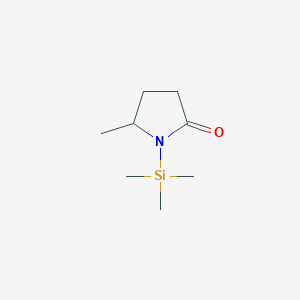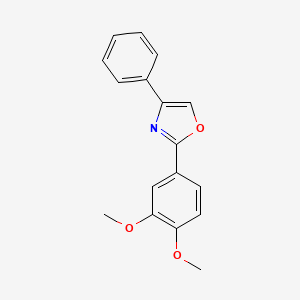![molecular formula C18H20N2O4 B14251616 N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine CAS No. 183719-19-9](/img/structure/B14251616.png)
N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine: is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a butane backbone through dihydroxylamine linkages
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1,4-dibromobutane.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1,4-dibromobutane in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product, N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced further to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development: The compound’s structure allows it to be a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
- N,N’-[1,4-Bis(4-hydroxyphenyl)butane-1,4-diylidene]dihydroxylamine
- N,N’-[1,4-Bis(4-chlorophenyl)butane-1,4-diylidene]dihydroxylamine
Comparison:
- N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules.
- N,N’-[1,4-Bis(4-hydroxyphenyl)butane-1,4-diylidene]dihydroxylamine has hydroxyl groups instead of methoxy groups, which can affect its solubility and reactivity.
- N,N’-[1,4-Bis(4-chlorophenyl)butane-1,4-diylidene]dihydroxylamine contains chlorine atoms, which can enhance its reactivity in substitution reactions.
属性
CAS 编号 |
183719-19-9 |
|---|---|
分子式 |
C18H20N2O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
N-[4-hydroxyimino-1,4-bis(4-methoxyphenyl)butylidene]hydroxylamine |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)17(19-21)11-12-18(20-22)14-5-9-16(24-2)10-6-14/h3-10,21-22H,11-12H2,1-2H3 |
InChI 键 |
QLVWGYSFROFSDF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=NO)CCC(=NO)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


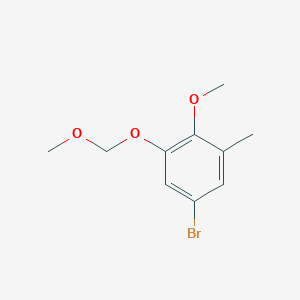
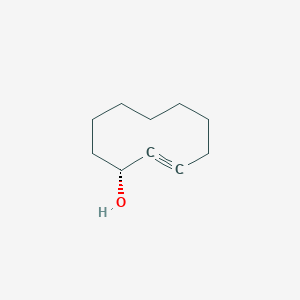
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
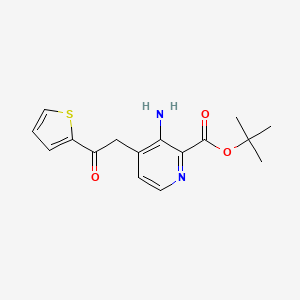
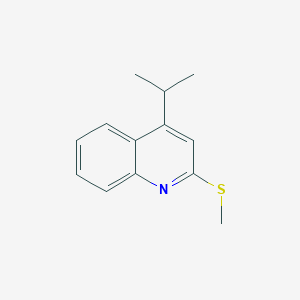
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)

